1-(tert-Butoxycarbonyl)-3-neopentyl-2-piperidinecarboxylic acid
Overview
Description
1-(tert-Butoxycarbonyl)-3-neopentyl-2-piperidinecarboxylic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a neopentyl group. The Boc group is commonly used as a protecting group in organic synthesis, particularly for amines, due to its stability under basic conditions and ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)-3-neopentyl-2-piperidinecarboxylic acid typically involves the protection of the amine group on the piperidine ring with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purities.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxycarbonyl)-3-neopentyl-2-piperidinecarboxylic acid undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Substitution: Reagents such as oxalyl chloride in methanol can be used for selective deprotection and subsequent substitution reactions.
Major Products
The major products formed from these reactions include the deprotected amine and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
1-(tert-Butoxycarbonyl)-3-neopentyl-2-piperidinecarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-3-neopentyl-2-piperidinecarboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be selectively removed under acidic conditions, allowing for the controlled synthesis of complex molecules . The molecular targets and pathways involved depend on the specific application and the functional groups introduced during subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)-2-piperidinecarboxylic acid: Similar structure but lacks the neopentyl group.
1-(tert-Butoxycarbonyl)-3-methyl-2-piperidinecarboxylic acid: Similar structure with a methyl group instead of a neopentyl group.
Uniqueness
1-(tert-Butoxycarbonyl)-3-neopentyl-2-piperidinecarboxylic acid is unique due to the presence of the neopentyl group, which provides steric hindrance and influences the reactivity and stability of the compound. This makes it particularly useful in the synthesis of sterically demanding molecules and in applications requiring selective protection and deprotection of amine groups .
Properties
IUPAC Name |
3-(2,2-dimethylpropyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO4/c1-15(2,3)10-11-8-7-9-17(12(11)13(18)19)14(20)21-16(4,5)6/h11-12H,7-10H2,1-6H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZCTBCVFGPHRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CCCN(C1C(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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